![molecular formula C10H7N5O2 B2379653 2-[(5-四唑基)甲基]异吲哚啉-1,3-二酮 CAS No. 114841-44-0](/img/structure/B2379653.png)

2-[(5-四唑基)甲基]异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

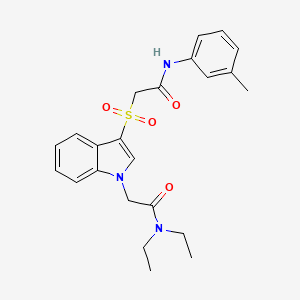

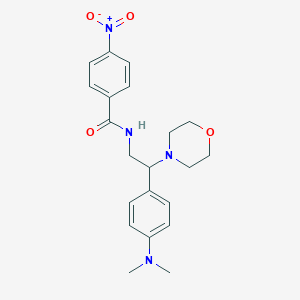

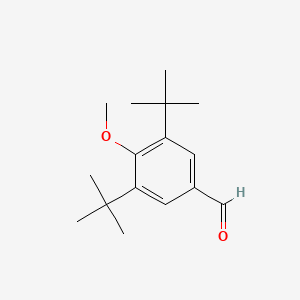

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is a synthetic molecule that has attracted interest from researchers due to its potential applications in various fields of research and industry. It is a type of phthalimide derivative .

Synthesis Analysis

Isoindolines, including 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, are synthesized using various methods . One method involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves the coupled oxidation of imidazoles and tetraynes .Molecular Structure Analysis

The molecular weight of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is 229.199. Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

Isoindoline derivatives, including 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, are synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .科学研究应用

- Isoindolines and isoindoline-1,3-diones modulate the dopamine receptor D2, suggesting potential applications as antipsychotic agents .

- Notably, a compound called YaI-01 (254 µmol/kg) demonstrated promising results in a Parkinsonism mouse model, reversing symptoms induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

- Isoindoline-1,3-dione derivatives have shown inhibition of β-amyloid protein aggregation, suggesting potential therapeutic capacity in Alzheimer’s disease .

- The compound exhibits concentration-dependent effects on cell viability. As the concentration of the compound increases, cell viability decreases significantly .

- For instance, Raji cells treated with 0.5 μg/mL of the compound showed 35% viable cells, while exposure to 1 μg/mL reduced viability to 18% after 48 hours .

- Researchers have developed green synthesis techniques for isoindolines/dioxoisoindolines, avoiding environmentally harmful processes .

- Protection against maximal electroshock-induced seizures was observed, indicating potential antiepileptic properties .

Antipsychotic Potential

Alzheimer’s Disease Treatment

Biological Activity and Cell Viability

Green Synthesis Techniques

Antiseizure Evaluation

Drug Intermediates

作用机制

Target of Action

The primary target of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

For instance, it can affect motor control and reward systems, and it may have potential applications as antipsychotic agents .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2 .

Result of Action

安全和危害

属性

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQQSCRUOAHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)